7,22,25-Stigmastatrienol

Description

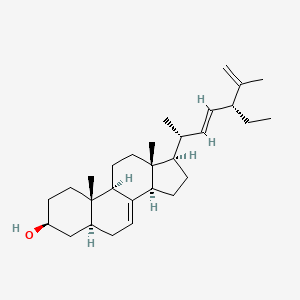

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWBKGMKWXIXEQ-FXIAWGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415283 | |

| Record name | NSC114518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14485-48-4 | |

| Record name | NSC114518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC114518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,22,25-Stigmastatrienol: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytosterol 7,22,25-stigmastatrienol, a molecule of growing interest in the scientific community. This document details its natural occurrences, quantitative distribution, and the experimental protocols for its study, designed to support research and development in related fields.

Natural Sources and Distribution

This compound, a member of the Δ7-sterol family, is found in a variety of plant species. Its distribution is not ubiquitous, with significant concentrations located in specific plant tissues and species. The primary documented sources include the seeds of various Cucurbita species (pumpkins) and the bulbs of Bolbostemma paniculatum.

Terrestrial Plants

The most well-documented and significant sources of this compound are the seeds of pumpkins belonging to the Cucurbita genus.[1] Quantitative analyses have revealed considerable variation in the concentration of this phytosterol among different cultivars, suggesting that genetic and environmental factors may influence its biosynthesis.[1] Another notable terrestrial source is the bulb of Bolbostemma paniculatum, a plant used in traditional Chinese medicine.[2][3][4]

Table 1: Quantitative Distribution of this compound in Terrestrial Plants

| Plant Species | Cultivar/Variety | Plant Part | Concentration (mg/kg of dry weight) | Reference |

| Cucurbita maxima | RVd'E | Seed | 41.50 ± 1.84 | [1] |

| Cucurbita maxima | SW | Seed | 72.84 ± 1.30 | [1] |

| Cucurbita pepo | Mo | Seed | 34.50 ± 1.68 | [1] |

| Cucurbita pepo | Mu | Seed | 68.40 ± 3.31 | [1] |

| Cucurbita pepo | JS | Seed | 71.70 ± 3.88 | [1] |

| Cucurbita pepo | Ob | Seed | 62.60 ± 0.52 | [1] |

| Bolbostemma paniculatum | - | Bulb | Data not available in cited literature | - |

Marine Organisms

While marine algae are a rich source of diverse phytosterols (B1254722), including fucosterol, cholesterol, and β-sitosterol, the presence of this compound in marine organisms has not been specifically documented in the reviewed literature.[5][6] Further research is required to investigate the distribution of this specific stigmastatrienol in the marine environment.

Biosynthesis of this compound

The biosynthesis of phytosterols in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene. In plants, this cyclization is primarily catalyzed by cycloartenol (B190886) synthase to form cycloartenol. Following the formation of the initial sterol backbone, a series of enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the vast diversity of phytosterols.

The specific biosynthetic pathway leading to this compound is not fully elucidated in the available literature. However, based on the general plant sterol biosynthesis pathway, a putative pathway can be proposed. This likely involves the conversion of cycloartenol through a series of intermediates to a Δ7-sterol precursor. Subsequent desaturation steps at the C-22 and C-25 positions of the side chain would then lead to the formation of this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources typically involve a multi-step process. The following is a generalized protocol based on common methodologies for phytosterol analysis.

Extraction and Saponification

-

Sample Preparation : The plant material (e.g., seeds, bulbs) is dried and finely ground to increase the surface area for extraction.

-

Lipid Extraction : The ground material is subjected to solvent extraction, commonly using a Soxhlet apparatus with a non-polar solvent like n-hexane or petroleum ether. This step extracts the total lipid fraction containing free phytosterols and their esters.

-

Saponification : The lipid extract is then saponified to hydrolyze sterol esters and release free sterols. This is typically achieved by refluxing the extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).[1]

-

Extraction of Unsaponifiables : After saponification, the mixture is diluted with water, and the unsaponifiable fraction, which contains the phytosterols, is extracted with an organic solvent like diethyl ether or hexane. This step is repeated multiple times to ensure complete extraction.

-

Washing and Drying : The combined organic extracts are washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate.

-

Solvent Evaporation : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude unsaponifiable matter containing the phytosterol fraction.

Purification and Derivatization

-

Purification (Optional) : The crude phytosterol fraction can be further purified using techniques like column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC).

-

Derivatization : For gas chromatography (GC) analysis, the hydroxyl group of the phytosterols is typically derivatized to increase their volatility and thermal stability. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is usually carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the derivatized phytosterols.

-

Column : A capillary column suitable for sterol analysis, such as a 5% phenyl-methylpolysiloxane column, is typically employed.

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

-

Temperature Program : A temperature gradient is programmed for the GC oven to ensure optimal separation of the different phytosterols. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injection : A small volume of the derivatized sample is injected into the GC in splitless mode.

-

Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification : Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., 5α-cholestane) is added to the sample before extraction.[1] The concentration of this compound is then calculated by comparing its peak area to that of the internal standard. A calibration curve prepared with a pure standard of this compound is used to determine the response factor.

Potential Signaling Pathways and Biological Activity

This compound, as a Δ7-sterol, has been implicated in various biological activities, with a notable focus on its potential role in prostate health.[1] The proposed mechanism of action involves its interaction with the androgen receptor (AR) signaling pathway.

Interaction with the Androgen Receptor

Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and progression of certain prostate conditions. These hormones exert their effects by binding to and activating the androgen receptor, a nuclear transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes involved in cell growth and proliferation.

Studies have suggested that Δ7-sterols, including this compound, can act as competitive inhibitors of the androgen receptor. Due to their structural similarity to androgens, they can bind to the ligand-binding domain of the AR, thereby preventing the binding of androgens like DHT. This competitive inhibition can lead to a downstream reduction in the transcription of androgen-dependent genes.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biosynthetic pathway, broader natural distribution, and detailed molecular mechanisms of action will be crucial for unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. marineagronomy.org [marineagronomy.org]

- 4. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytosterols of marine algae: Insights into the potential health benefits and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,22,25-Stigmastatrienol: Chemical Structure and Stereochemistry

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and current scientific understanding of 7,22,25-stigmastatrienol, a phytosterol found in select plant species. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a plant-derived sterol belonging to the stigmastane (B1239390) class. Phytosterols (B1254722) are structural components of plant cell membranes, analogous to cholesterol in animal cells. There is growing interest in the potential health benefits of individual phytosterols, necessitating a detailed understanding of their chemical properties. This compound is notably present in the seeds of certain members of the Cucurbitaceae family, particularly Cucurbita maxima (pumpkin).

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C29H46O |

| Molecular Weight | 410.69 g/mol |

| CAS Number | 14485-48-4 |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1] |

| Synonyms | Stigmasta-7,22E,25-trien-3beta-ol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] |

The structure of this compound is characterized by a tetracyclic steroid nucleus (cyclopenta[a]phenanthrene) and a C10 side chain. The defining features are the three double bonds located at positions 7, 22, and 25 of the stigmastane skeleton.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The precise spatial arrangement of substituents is critical for its biological activity. The IUPAC name, (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, fully defines the absolute configuration at each stereocenter. The "E" designation for the double bond at position 22 indicates a trans configuration.

Natural Occurrence

This compound is a naturally occurring phytosterol found in the seeds of Cucurbita maxima (pumpkin).[3][4] It is a significant component of the unsaponifiable fraction of pumpkin seed oil. The concentration of this sterol can vary depending on the pumpkin cultivar.

Experimental Protocols

General Isolation of Phytosterols from Cucurbita maxima Seeds

Step 1: Oil Extraction Pumpkin seeds are ground and subjected to solvent extraction (e.g., using n-hexane or a chloroform/methanol mixture) or cold pressing to obtain the crude oil.[5]

Step 2: Saponification The extracted oil is saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide. This process hydrolyzes the triacylglycerols into glycerol (B35011) and fatty acid salts (soap), leaving the unsaponifiable matter, which includes sterols, tocopherols, and other minor components.

Step 3: Extraction of Unsaponifiable Matter The saponified mixture is diluted with water and extracted with an organic solvent like diethyl ether or petroleum ether. The aqueous layer containing the soap is discarded, and the organic layer containing the unsaponifiable fraction is washed and dried.

Step 4: Chromatographic Separation The crude unsaponifiable extract is then subjected to chromatographic techniques to separate the individual sterols. This can be achieved through:

-

Thin-Layer Chromatography (TLC): Used for initial separation and identification of the sterol components.[6]

-

Column Chromatography: Employing silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to isolate fractions enriched in specific sterols.

-

High-Performance Liquid Chromatography (HPLC): For further purification and quantification of the isolated sterols.

Step 5: Characterization The purified this compound would then be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways directly modulated by this compound. However, the broader context of phytosterols and extracts from Cucurbita maxima seeds provides some insights into its potential roles.

Cucurbita maxima seed extracts have been reported to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[3][7][8] These activities are attributed to the complex mixture of phytochemicals present in the seeds, including sterols, tocopherols, and phenolic compounds. Studies on other phytosterols, such as stigmasterol (B192456), have shown that they can exert their effects through various signaling pathways. For instance, stigmasterol has been found to have immunomodulatory effects by reducing the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[9]

Given that this compound is a significant component of the sterol fraction of Cucurbita maxima seeds, it is plausible that it contributes to the observed biological activities of the seed extracts. However, further research is required to elucidate the specific molecular targets and signaling pathways of this particular phytosterol.

Quantitative Data

Specific quantitative data for the physicochemical properties of pure this compound, such as melting point, boiling point, and spectroscopic data (NMR, IR, UV-Vis), are not well-documented in publicly available literature. The table below summarizes the available quantitative information regarding its content in Cucurbita maxima seeds.

| Plant Source (Cultivar) | Concentration (mg/100g of oil) | Reference |

| Cucurbita maxima (var. Berrettina) | Not specified as a percentage of total sterols, but a major component of the 279.3 mg/100g of Δ7-sterols. | [6] |

Conclusion and Future Directions

This compound is a structurally defined phytosterol with established natural occurrence in Cucurbita maxima seeds. While its chemical structure and stereochemistry are well-characterized, there is a significant gap in the scientific literature regarding its specific biological activities, molecular mechanisms, and detailed experimental protocols for its isolation. Future research should focus on:

-

Developing and publishing a standardized protocol for the isolation and purification of this compound.

-

Conducting comprehensive spectroscopic analysis (1H NMR, 13C NMR, 2D NMR, and mass spectrometry) to provide a complete set of reference data.

-

Investigating the biological activities of the pure compound in various in vitro and in vivo models to elucidate its pharmacological potential.

-

Identifying the specific signaling pathways and molecular targets through which this compound exerts its effects.

A deeper understanding of this phytosterol will be crucial for harnessing its potential applications in the development of novel therapeutics and nutraceuticals.

References

- 1. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijpsm.com [ijpsm.com]

- 4. This compound (14485-48-4) for sale [vulcanchem.com]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. mdpi.com [mdpi.com]

- 7. Immunostimulant and Pharmacological Activities, of Cucurbita Maxima Seeds on Humoral and Cellular Immunity Cells and their Functions [openpublichealthjournal.com]

- 8. crisiddha.tn.nic.in [crisiddha.tn.nic.in]

- 9. mdpi.com [mdpi.com]

The Enigmatic Path to 7,22,25-Stigmastatrienol: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,22,25-Stigmastatrienol, a unique Δ7-phytosterol found in select plant families, notably the Cucurbitaceae, has garnered interest for its potential therapeutic properties. However, its complete biosynthetic pathway remains partially unelucidated, presenting a compelling challenge for biochemists and a potential opportunity for metabolic engineering. This technical guide provides a comprehensive overview of the known and hypothesized enzymatic steps involved in the biosynthesis of this compound in plants. It consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the proposed metabolic route and associated workflows. This document aims to serve as a foundational resource for researchers seeking to unravel the intricacies of this pathway for applications in drug discovery and development.

Introduction

Phytosterols (B1254722) are a diverse group of isoprenoid-derived lipids that are essential components of plant cell membranes, influencing their fluidity and permeability. Beyond their structural role, certain phytosterols exhibit significant biological activities with potential health benefits for humans. This compound is a C29 stigmastane-type sterol characterized by the presence of double bonds at positions C-7, C-22, and C-25. It is particularly abundant in the seeds of pumpkins and other gourds (members of the Cucurbita genus).[1][2] While the general framework of phytosterol biosynthesis is well-established, the specific enzymatic machinery responsible for the introduction of all three double bonds in this compound, especially the desaturation at C-25, is not fully characterized. This guide will synthesize the current understanding of this pathway, highlighting both established and putative steps.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general isoprenoid pathway, starting from acetyl-CoA and proceeding through the formation of the central precursor, cycloartenol (B190886). From cycloartenol, a series of desaturation, isomerization, and alkylation reactions lead to the final product.

From Acetyl-CoA to Cycloartenol: The General Phytosterol Pathway

The initial steps of phytosterol biosynthesis are conserved across higher plants. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor in phytosterol biosynthesis in plants.

Formation of the Δ7 and Δ22 Double Bonds

The introduction of the double bonds at the C-7 and C-22 positions is catalyzed by specific classes of enzymes:

-

Δ7-Sterol-C5-Desaturase: The formation of the Δ7 double bond is a key feature of many sterols found in Cucurbita species. This reaction is catalyzed by a Δ7-sterol-C5-desaturase, which introduces a double bond at the C-5 position of a Δ7-sterol, leading to a Δ5,7-sterol intermediate. This is subsequently reduced to a Δ5-sterol in many plant species. However, in Cucurbita, Δ7-sterols are major end products.

-

C-22 Sterol Desaturase (CYP710A): The introduction of the double bond at the C-22 position in the side chain is catalyzed by a cytochrome P450-dependent monooxygenase belonging to the CYP710A family. These enzymes are known to convert β-sitosterol to stigmasterol (B192456) by introducing a C-22 double bond. It is highly probable that an orthologous enzyme is responsible for the C-22 desaturation in the biosynthesis of this compound.

The Unresolved Step: Introduction of the C-25 Double Bond

The enzymatic step responsible for the introduction of the double bond at the C-25 position remains the most significant gap in our understanding of this compound biosynthesis. No specific "C-25 sterol desaturase" has been characterized in plants to date. However, the presence of related compounds such as Δ7,25-stigmastadienol in pumpkin seeds suggests a dedicated enzymatic process.[1]

Hypothetical Pathway for C-25 Desaturation:

Based on known biochemical reactions, a plausible hypothesis involves a two-step mechanism:

-

Hydroxylation at C-25: A cytochrome P450 monooxygenase or another hydroxylase could introduce a hydroxyl group at the C-25 position of a stigmastanol (B1215173) precursor.

-

Dehydration: A subsequent dehydration reaction, catalyzed by a dehydratase, would then remove the hydroxyl group and a neighboring hydrogen atom to form the C-25 double bond.

Further research, including functional characterization of candidate enzymes from Cucurbita species, is required to validate this hypothesis.

Proposed Biosynthetic Sequence

The precise order of the desaturation events is also not definitively established. It is plausible that the modifications to the sterol nucleus (Δ7 formation) occur before the side-chain desaturations (Δ22 and Δ25). A proposed, though not yet proven, sequence is outlined in the pathway diagram below.

Quantitative Data

The concentration of this compound can vary significantly among different cultivars of Cucurbita. The following table summarizes reported quantitative data from various studies.

| Cucurbita Species | Cultivar | This compound Content (mg/kg of seed oil) | Reference |

| C. maxima | Berrettina | Predominant Δ7-sterol | [1] |

| C. pepo | - | Identified as a component | [2] |

| C. maxima & C. pepo | Various | 34.10 - 72.84 | Vulcanchem |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, identification, and quantification of this compound and its precursors from plant tissues, primarily seeds.

Extraction and Saponification of Phytosterols

This protocol describes a standard method for extracting and hydrolyzing sterol esters to yield free sterols.

Materials:

-

Ground plant seed material

-

n-Hexane or petroleum ether

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

-

Diethyl ether

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Lipid Extraction: Extract the total lipids from the ground seed material using a Soxhlet extractor with n-hexane or petroleum ether for 6-8 hours.

-

Solvent Evaporation: Remove the solvent from the lipid extract using a rotary evaporator under reduced pressure at 40-50°C.

-

Saponification: Dissolve the lipid extract in a minimal amount of diethyl ether and add an excess of 2 M ethanolic KOH. Reflux the mixture for 1-2 hours to saponify the sterol esters.

-

Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add an equal volume of distilled water and extract the unsaponifiable fraction (containing free sterols) three times with diethyl ether.

-

Washing and Drying: Wash the combined ether extracts with saturated NaCl solution until the washings are neutral. Dry the ether phase over anhydrous Na2SO4.

-

Final Evaporation: Evaporate the diethyl ether to dryness under a stream of nitrogen to obtain the crude phytosterol fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and powerful technique for the separation, identification, and quantification of phytosterols.

Materials:

-

Crude phytosterol extract

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)

Procedure:

-

Derivatization: Dissolve a known amount of the crude phytosterol extract and the internal standard in anhydrous pyridine. Add the derivatization reagent (BSTFA + 1% TMCS) and heat at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 180°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C) at a rate of 2-5°C/min. Hold at the final temperature for a sufficient time to elute all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 50-600.

-

-

Identification and Quantification: Identify the TMS-derivatized sterols by comparing their retention times and mass spectra with those of authentic standards or with published data from spectral libraries (e.g., NIST). Quantify the individual sterols by comparing their peak areas to that of the internal standard.

In Vitro Enzyme Assays for Desaturase Activity

To identify and characterize the enzymes involved in the biosynthesis, in vitro assays using microsomal fractions or heterologously expressed enzymes are essential.

Materials:

-

Plant tissue (e.g., developing seeds of Cucurbita)

-

Extraction buffer (e.g., phosphate buffer with sucrose, DTT, and protease inhibitors)

-

Substrate (e.g., a potential precursor sterol)

-

Cofactors (e.g., NADPH or NADH)

-

Microsomal fraction or purified enzyme

-

Quenching solvent (e.g., methanol/chloroform)

-

HPLC or GC-MS for product analysis

Procedure:

-

Enzyme Preparation: Isolate microsomal fractions from the plant tissue or express the candidate enzyme in a heterologous system (e.g., yeast) and purify it.

-

Assay Reaction: Set up the reaction mixture containing the enzyme preparation, the substrate (solubilized with a detergent like Triton X-100), and the necessary cofactors in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent and extract the lipid-soluble products.

-

Product Analysis: Analyze the extracted products by HPLC or GC-MS to identify and quantify the formation of the desaturated sterol.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for phytosterol analysis.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for Phytosterol Analysis

Caption: General experimental workflow for the analysis of phytosterols from plant material.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating area of plant specialized metabolism. While the general pathway leading to phytosterols is well-understood, the specific enzymatic steps for the formation of this unique tri-unsaturated sterol, particularly the C-25 desaturation, require further investigation. The proposed hypothetical mechanism involving a hydroxylase and a dehydratase provides a testable model for future research. Elucidating the complete pathway will not only advance our fundamental knowledge of plant biochemistry but could also open avenues for the biotechnological production of this and other valuable phytosterols for pharmaceutical applications. Future research should focus on the identification and functional characterization of candidate genes from Cucurbita species, employing techniques such as transcriptomics, proteomics, and heterologous expression systems.

References

An In-Depth Technical Guide to 7,22,25-Stigmastatrienol: Properties, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,22,25-Stigmastatrienol is a phytosterol, a naturally occurring steroid alcohol found in plants. As a member of the Δ7-sterol class, it is particularly abundant in the seeds of certain species of the Cucurbita genus, such as pumpkin (Cucurbita pepo)[1]. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for analysis, and the known biological activities of this compound, with a focus on its potential applications in research and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H46O | [1][3] |

| Molecular Weight | 410.7 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |

| CAS Number | 14485-48-4 | [1][3] |

Experimental Protocols

The isolation, purification, and characterization of this compound from natural sources, primarily pumpkin seeds, involve a multi-step process. The following sections detail the methodologies for key experiments.

Extraction and Isolation of the Unsaponifiable Fraction

This protocol describes the initial extraction of lipids from pumpkin seeds and the subsequent isolation of the unsaponifiable matter, which contains the phytosterols (B1254722).

Methodology:

-

Sample Preparation: Pumpkin seeds are ground into a fine powder to increase the surface area for extraction.

-

Lipid Extraction: The powdered seeds are subjected to solvent extraction, commonly using n-hexane in a Soxhlet apparatus, to obtain the crude pumpkin seed oil[5]. Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance efficiency[6].

-

Saponification (Alkaline Hydrolysis): The extracted oil is saponified by refluxing with an ethanolic potassium hydroxide (B78521) (KOH) solution. This process converts the triglycerides into glycerol (B35011) and fatty acid salts (soap), leaving the unsaponifiable matter, including phytosterols, intact[6].

-

Extraction of Unsaponifiables: The saponified mixture is then diluted with water and extracted multiple times with a nonpolar solvent such as diethyl ether or n-hexane. The aqueous layer containing the soap is discarded, and the combined organic layers, containing the unsaponifiable fraction, are washed with water until neutral and dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude unsaponifiable fraction containing this compound and other phytosterols.

Caption: Workflow for the extraction and isolation of the unsaponifiable fraction from pumpkin seeds.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude unsaponifiable fraction is a complex mixture of sterols and other compounds. HPLC is a powerful technique for the purification of individual phytosterols like this compound.

Methodology:

-

Column: A C18 or C8 reversed-phase column is typically used for the separation of phytosterols[7].

-

Mobile Phase: A common mobile phase for the separation of sterols is a mixture of methanol (B129727) and water, for instance, in a 95:5 (v/v) ratio, run in an isocratic mode[7]. The specific composition may need to be optimized for the best resolution of Δ7-sterols.

-

Flow Rate: A flow rate of approximately 1 mL/min is generally employed[7].

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector set at a low wavelength (around 205-210 nm) can be used for the detection of phytosterols, which lack strong chromophores[7].

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions is then assessed by analytical HPLC.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of phytosterols.

Methodology:

-

Derivatization: Due to their low volatility, sterols are typically derivatized before GC analysis. This is commonly achieved by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8].

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the TMS-derivatized sterols[9].

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 180°C) and ramps up to a higher temperature (e.g., 280-300°C) to elute the sterols.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The identification of this compound is based on its retention time and the fragmentation pattern of its TMS derivative in the mass spectrum, which can be compared to library data or reference standards[9].

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the isolated compound.

Methodology:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl3).

-

1H NMR Spectroscopy: The 1H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. Key signals for sterols include those for the olefinic protons, the proton at C3 bearing the hydroxyl group, and the various methyl groups.

-

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of different carbon atoms in the molecule. Specific chemical shifts can be assigned to the carbons of the steroid nucleus and the side chain.

-

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule and assign all proton and carbon signals unequivocally.

While specific, detailed spectral data for this compound is not consistently reported across the literature, the use of these standard NMR techniques is fundamental for its structural verification[10][11].

Biological Activity and Signaling Pathways

Recent research has highlighted the potential health benefits of Δ7-sterols, including this compound, particularly in the context of prostate health. The primary mechanism of action appears to be related to the androgen signaling pathway.

Inhibition of 5α-Reductase and Androgen Receptor Binding

Dihydrotestosterone (DHT), a potent androgen, is implicated in the development of benign prostatic hyperplasia (BPH). DHT is synthesized from testosterone (B1683101) by the enzyme 5α-reductase. Δ7-sterols have been shown to inhibit the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT.

Furthermore, Δ7-sterols can act as competitive antagonists of the androgen receptor (AR). By binding to the AR, they prevent DHT from binding and activating the receptor. This dual mechanism of action—inhibiting DHT production and blocking its action at the receptor level—is believed to be the basis for the beneficial effects of pumpkin seed extracts, rich in Δ7-sterols, on prostate health.

The following diagram illustrates this proposed signaling pathway:

Caption: Proposed mechanism of action of this compound in the androgen signaling pathway.

Conclusion

This compound is a bioactive phytosterol with significant potential for further research and development, particularly in the area of prostate health. This guide has summarized its key physical and chemical properties and provided a framework for its experimental analysis. The elucidation of its mechanism of action, involving the inhibition of 5α-reductase and antagonism of the androgen receptor, opens avenues for its investigation as a nutraceutical or therapeutic agent. Further studies are warranted to fully characterize its pharmacological profile and to establish its clinical efficacy.

References

- 1. This compound (14485-48-4) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. actascientific.com [actascientific.com]

- 6. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 7. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Separation and purification of ergosterol and stigmasterol in Anoectochilus roxburghii (wall) Lindl by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 7,22,25-Stigmastatrienol in Cucurbita Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,22,25-Stigmastatrienol, a prominent Δ7-phytosterol, is a characteristic component of the lipid profile of Cucurbita species, particularly abundant in their seeds. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in these plants. It delves into its structural significance in cellular membranes, its place within the broader phytosterol biosynthetic pathway, and its potential, though less understood, signaling functions. This document summarizes quantitative data on its occurrence, details the experimental protocols for its analysis, and provides visual representations of relevant biochemical pathways and experimental workflows to support further research and development.

Introduction: The Significance of Δ7-Sterols in Cucurbita

Phytosterols (B1254722) are a diverse group of isoprenoid lipids that are essential for the growth and development of plants. While most plants predominantly synthesize Δ5-sterols, such as β-sitosterol and stigmasterol, members of the Cucurbitaceae family, including Cucurbita species (pumpkins and squashes), are distinguished by their high accumulation of Δ7-sterols. Among these, this compound is a notable constituent.

In plants, sterols like this compound are fundamental to cell membrane structure and function.[1] The specific distribution and concentration of different sterol types are indicative of evolutionary and metabolic specializations within plant families.[1] While extensive research has been conducted on the health benefits of pumpkin seed oil, which is rich in Δ7-sterols, for human conditions like benign prostatic hyperplasia, the specific physiological roles of these compounds within the plants themselves are an area of ongoing investigation.[2][3] This guide aims to consolidate the existing knowledge on this compound in Cucurbita to facilitate further research into its biological functions and potential applications.

Quantitative Data Presentation

The concentration of this compound can vary significantly among different Cucurbita species and cultivars, likely due to genetic and environmental factors.[1] The following table summarizes the quantitative data on the content of this phytosterol in the seeds of various pumpkin varieties.

| Cucurbita Species | Cultivar/Variety | This compound Content (mg/kg of seed)[1] |

| Cucurbita maxima | AG | 40.63 ± 1.67 |

| Cucurbita maxima | DM | 34.10 ± 1.50 |

| Cucurbita maxima | GH | 36.70 ± 0.50 |

| Cucurbita maxima | PJB | 56.00 ± 2.45 |

| Cucurbita maxima | RVd'E | 41.50 ± 1.84 |

| Cucurbita maxima | SW | 72.84 ± 1.30 |

| Cucurbita pepo | Mo | 34.50 ± 1.68 |

| Cucurbita pepo | Mu | 68.40 ± 3.31 |

| Cucurbita pepo | JS | 71.70 ± 3.88 |

| Cucurbita pepo | Ob | 62.60 ± 0.52 |

Biological Roles and Mechanisms of Action

Structural Role in Cell Membranes

The primary and most well-established role of phytosterols, including this compound, is their function as integral components of plant cell membranes.[1][4] They interdigitate with phospholipids, regulating membrane fluidity and permeability. The specific structure of different sterols influences their packing with other lipids, which in turn affects the biophysical properties of the membrane. This modulation of membrane characteristics is crucial for the activity of membrane-bound proteins, such as enzymes and transporters, and for cellular processes like signal transduction and vesicular trafficking.[5][6]

Precursor to Bioactive Molecules

Phytosterols are precursors to a class of plant steroid hormones known as brassinosteroids, which regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[4][7] Although the direct conversion of this compound to brassinosteroids has not been explicitly detailed, the general phytosterol biosynthetic pathway provides the foundational molecules for brassinosteroid synthesis.

Potential Signaling Functions

While a direct signaling role for this compound in Cucurbita has not been elucidated, there is growing evidence that phytosterols can act as signaling molecules or modulate signaling pathways. They are known to be involved in the formation of membrane microdomains, or "lipid rafts," which are platforms for the assembly of signaling complexes.[2][8] By influencing the organization of these microdomains, phytosterols can impact signal transduction. Furthermore, some studies suggest that specific phytosterols may have roles in mediating brassinosteroid-independent signaling pathways.[8][9]

Biosynthesis of this compound

This compound is synthesized via the isoprenoid pathway, which is common to all eukaryotes. In plants, this pathway has unique features, starting with the cyclization of 2,3-oxidosqualene (B107256) by cycloartenol (B190886) synthase. A series of enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the diverse array of phytosterols. The formation of the Δ7 bond is a key characteristic of the sterol profile in Cucurbita.

Caption: Simplified biosynthesis of Δ7-sterols in plants.

Experimental Protocols

Extraction of Phytosterols from Cucurbita Seeds

A common method for extracting lipids, including phytosterols, from pumpkin seeds is Soxhlet extraction.[10]

Protocol: Soxhlet Extraction

-

Sample Preparation: Grind dried Cucurbita seeds into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Place a known amount of the powdered seeds (e.g., 20 g) into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent, such as n-hexane or petroleum ether.

-

Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble, extracting the lipids.

-

Continue the extraction for 6-8 hours.

-

-

Solvent Evaporation: After extraction, evaporate the solvent from the lipid extract using a rotary evaporator to obtain the crude seed oil.

-

Saponification:

-

To the crude oil, add a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) (e.g., 2 M).

-

Reflux the mixture for 1-2 hours to hydrolyze the steryl esters into free sterols.

-

-

Extraction of Unsaponifiables:

-

After cooling, transfer the mixture to a separatory funnel.

-

Add water and extract the unsaponifiable fraction (containing free sterols) multiple times with a nonpolar solvent like diethyl ether or n-hexane.

-

Combine the organic layers and wash with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the unsaponifiable matter containing the phytosterols.

-

Caption: General workflow for phytosterol extraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of phytosterols.[11][12]

Protocol: GC-MS Analysis

-

Derivatization: Phytosterols are not sufficiently volatile for direct GC analysis and must be derivatized.

-

Dissolve a known amount of the unsaponifiable matter in a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols into trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Conditions (Example):

-

Gas Chromatograph: Agilent 7890A GC or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 min.

-

-

Mass Spectrometer: Agilent 5975C MS or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Identification and Quantification:

-

Identify this compound-TMS ether by comparing its mass spectrum and retention time with that of an authentic standard or with library data (e.g., NIST).

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with a standard. An internal standard (e.g., 5α-cholestane) should be used for accurate quantification.

-

Caption: Workflow for GC-MS analysis of phytosterols.

Signaling Pathways

While a specific signaling cascade initiated by this compound has not been identified, its role as a precursor to brassinosteroids and its influence on membrane-associated signaling are significant. The following diagram illustrates the general involvement of phytosterols in plant signaling.

Caption: Phytosterols influence signaling via membrane properties and as hormone precursors.

Conclusion and Future Directions

This compound is a significant phytosterol in Cucurbita species, playing a crucial role in membrane structure and serving as a precursor in the complex network of sterol biosynthesis. While its direct signaling functions are yet to be fully understood, its prevalence in this plant family suggests important, specialized roles. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this compound.

Future research should focus on:

-

Elucidating the specific enzymatic steps in the biosynthesis of this compound in Cucurbita.

-

Investigating the precise effects of varying concentrations of this sterol on membrane properties and the activity of membrane-associated proteins.

-

Exploring potential brassinosteroid-independent signaling roles of this compound and other Δ7-sterols in plant development and stress responses.

A deeper understanding of the biological role of this compound in Cucurbita will not only advance our knowledge of plant biochemistry but may also open new avenues for the development of novel therapeutic agents and the improvement of crop resilience.

References

- 1. This compound (14485-48-4) for sale [vulcanchem.com]

- 2. Uromedic® Pumpkin Seed Derived Δ7-Sterols, Extract and Oil Inhibit 5α-Reductases and Bind to Androgen Receptor in Vitro [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Plant Sterols: Diversity, Biosynthesis, and Physiological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of sterols in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterols Regulate Development and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7,22,25-Stigmastatrienol and its Relation to Δ7-Sterols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,22,25-stigmastatrienol, a specific Δ7-phytosterol with emerging biological significance. The document details its chemical properties, natural occurrence, and its biosynthetic relationship to the broader class of Δ7-sterols. A key focus is placed on its potential role in prostate health through the modulation of the androgen receptor and 5α-reductase. This guide furnishes detailed experimental protocols for the extraction, identification, and quantification of this compound, alongside methodologies for assessing its biological activity. Quantitative data are presented in tabular format for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Δ7-Sterols

This compound is a phytosterol, a class of steroid-like molecules synthesized by plants.[1] Its chemical structure is characterized by a C29 stigmastane (B1239390) skeleton with three double bonds located at the 7th, 22nd, and 25th carbon positions.[2] The presence of the double bond between carbons 7 and 8 (Δ7) classifies it as a Δ7-sterol.[3] Δ7-sterols are a significant subgroup of phytosterols (B1254722) found in various plant species, with notable concentrations of this compound reported in pumpkin seeds (Cucurbita species).[3]

In plants, sterols like this compound are integral components of cell membranes, where they regulate fluidity and permeability.[4] Beyond their structural role in plants, phytosterols, including Δ7-sterols, have garnered considerable attention for their potential health benefits in humans.[5] Research suggests that Δ7-sterols may play a role in supporting prostate health by influencing androgen signaling pathways.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H46O | [2] |

| Molecular Weight | 410.69 g/mol | [2] |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |

| CAS Number | 14485-48-4 | [2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the broader phytosterol synthesis pathway. In higher plants, this pathway commences with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol.[7] A series of subsequent enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the diverse array of plant sterols.

The formation of the characteristic Δ7 double bond is a key step in the synthesis of all Δ7-sterols. The final steps in the biosynthesis of this compound involve the introduction of double bonds at the C-22 and C-25 positions of the stigmastane side chain. The C-22 desaturation is catalyzed by a cytochrome P450 enzyme, CYP710A.[8] The precise enzymatic mechanism for the introduction of the C-25 double bond is less well-characterized but is a critical step in the formation of this specific stigmastatrienol.

References

- 1. researchgate.net [researchgate.net]

- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol and phytosterols differentially regulate the expression of caveolin 1 and a downstream prostate cell growth-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato[W][OA] | Semantic Scholar [semanticscholar.org]

- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 8. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

Unveiling the Potential of 7,22,25-Stigmastatrienol: A Technical Guide on its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,22,25-Stigmastatrienol is a phytosterol belonging to the Δ7-sterol class, predominantly found in the seeds of Cucurbita species, such as pumpkin.[1][2][3] While research on this specific compound is in its nascent stages, its structural similarity to other well-studied phytosterols (B1254722) suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological activities, drawing parallels with related phytosterols to infer potential mechanisms and guide future research. The document outlines potential anti-proliferative effects, particularly in the context of prostate health, and explores possible mechanisms of action, including the inhibition of 5-alpha-reductase. Detailed experimental protocols for assays commonly used to evaluate the bioactivity of phytosterols are provided to serve as a methodological foundation for future investigations into this compound.

Introduction

Phytosterols, plant-derived sterols structurally similar to cholesterol, have garnered considerable attention for their potential health benefits. This compound is a less-studied member of this family, distinguished by the presence of a double bond at the C-7 position, a characteristic of Δ7-sterols.[1] This structural feature may confer unique biological properties. The primary natural source of this compound is pumpkin seed oil, where it co-occurs with other phytosterols.[1][3]

The most frequently suggested biological activity of Δ7-sterols, and by extension this compound, is the support of prostate health, potentially through the inhibition of excessive cell proliferation.[1] However, a significant gap exists in the scientific literature regarding direct experimental evidence and quantitative data for the specific biological effects of this compound. This guide aims to bridge this gap by summarizing the existing indirect evidence and providing a framework for future research.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of this compound is currently unavailable. However, based on the activities of structurally related and co-occurring phytosterols, such as β-sitosterol and stigmasterol, several potential biological activities can be hypothesized.

Anti-proliferative Activity in Prostate Cells

Studies on phytosterol mixtures and isolated compounds like β-sitosterol have demonstrated anti-proliferative effects on prostate cancer cell lines. It is plausible that this compound may exert similar effects. The proposed mechanisms for the anti-proliferative action of phytosterols in prostate cells are multifaceted and may involve the modulation of key signaling pathways.

-

Potential Signaling Pathway Modulation: Based on studies of other phytosterols, this compound could potentially influence signaling pathways involved in cell cycle progression and apoptosis.

Caption: Hypothesized mechanism of anti-proliferative activity.

Inhibition of 5-alpha-reductase

5-alpha-reductase is an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathogenesis of benign prostatic hyperplasia (BPH) and androgen-dependent prostate cancer. Several phytosterols have been shown to inhibit 5-alpha-reductase. Given its structural similarity, this compound may also act as a 5-alpha-reductase inhibitor.

Caption: Potential inhibition of 5-alpha-reductase.

Quantitative Data on Related Phytosterols

The following tables summarize quantitative data on the biological activities of β-sitosterol and stigmasterol, which are often found alongside this compound. This data provides a benchmark for the potential efficacy of this compound.

Table 1: 5-alpha-reductase Inhibitory Activity of Related Phytosterols

| Compound | Enzyme Source | IC50 (µM) | Reference |

| β-Sitosterol | Human Prostate Homogenate | 3.24 ± 0.32 | [4] |

| Stigmasterol | Human Prostate Homogenate | 31.89 ± 4.26 | [4] |

| Dutasteride (Positive Control) | Human Prostate Homogenate | 0.00488 ± 0.00033 | [4] |

Table 2: Cytotoxic Activity of Stigmasterol Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Stigmasterol | KB/C152 (Oral Epithelial Cancer) | 81.18 | [5] |

| Stigmasterol | Jurkat/E6-1 (T-Lymphocytic Leukemia) | 103.03 | [5] |

Experimental Protocols

Detailed experimental protocols for key assays are provided below. These can be adapted for the investigation of this compound.

5-alpha-reductase Inhibition Assay (In Vitro)

This protocol is based on the methodology used for testing phytosterols on human prostate tissue.

Caption: Workflow for 5-alpha-reductase inhibition assay.

Materials:

-

Human prostate tissue

-

Homogenization buffer (e.g., Tris-HCl with sucrose (B13894) and protease inhibitors)

-

Testosterone

-

NADPH

-

This compound (or other test compounds)

-

LC-MS/MS system

Procedure:

-

Preparation of Microsomal Fraction: Homogenize fresh human prostate tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the microsomal fraction. Resuspend the pellet in a suitable buffer.

-

Enzymatic Reaction: In a reaction tube, combine the microsomal fraction, NADPH, and varying concentrations of this compound. Initiate the reaction by adding testosterone. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Extraction and Analysis: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in a mobile phase compatible with LC-MS/MS. Analyze the levels of the product, dihydrotestosterone (DHT), using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of 5-alpha-reductase activity for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Conclusion and Future Directions

This compound represents a promising but understudied phytosterol with potential applications in promoting prostate health. The current body of scientific literature lacks direct evidence of its biological activities. However, based on the well-documented effects of related phytosterols such as β-sitosterol and stigmasterol, it is reasonable to hypothesize that this compound may possess anti-proliferative and 5-alpha-reductase inhibitory properties.

Future research should focus on isolating or synthesizing pure this compound to enable rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. Elucidating the specific biological activities and mechanisms of action of this compound will be crucial in determining its potential as a nutraceutical or therapeutic agent for conditions such as benign prostatic hyperplasia and prostate cancer. Such studies will not only fill a critical knowledge gap but also could unlock the full therapeutic potential of this naturally occurring compound.

References

- 1. This compound (14485-48-4) for sale [vulcanchem.com]

- 2. In vitro and in vivo (SCID mice) effects of phytosterols on the growth and dissemination of human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7,22,25-Stigmastatrienol: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the emerging therapeutic relevance of 7,22,25-Stigmastatrienol, a plant-derived Δ7-sterol, with a particular focus on its potential applications in prostate health. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific landscape, including quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Introduction

This compound is a phytosterol found in various plant sources, with notable concentrations in pumpkin seeds (Cucurbita species).[1] As a member of the Δ7-sterol family, it has garnered scientific interest for its potential biological activities, particularly its anti-proliferative effects, which may have significant implications for prostate health.[1] This guide synthesizes the available preclinical data to provide a foundational understanding for future research and development.

Quantitative Data Summary

While specific cytotoxic or anti-proliferative IC50 values for purified this compound on prostate cancer cell lines are not yet available in the public domain, studies on a mixture of Δ7-sterols, which includes this compound, have provided valuable quantitative insights into their mechanisms of action.

| Target | Inhibitor | Assay Type | IC50 Value | Cell/System Used |

| 5α-reductase type 1 (5α-R1) | Δ7-Sterol Mixture | Enzyme Inhibition Assay | 0.3 mg/mL | Rat liver microsomes |

| 5α-reductase type 2 (5α-R2) | Δ7-Sterol Mixture | Enzyme Inhibition Assay | 1.0 mg/mL | Rat liver microsomes |

| Androgen Receptor (AR) | Δ7-Sterol Mixture | Competitive Binding Assay | 0.2 mg/mL | Rat prostate cytosol |

Core Mechanisms of Action

The therapeutic potential of this compound in the context of prostate health is believed to stem from its ability to interfere with androgen signaling pathways, which are critical for the growth and survival of prostate cells. The primary proposed mechanisms are the inhibition of 5α-reductase and the competitive binding to the androgen receptor.

Inhibition of 5α-Reductase

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are a key factor in the pathogenesis of benign prostatic hyperplasia (BPH) and the progression of prostate cancer. By inhibiting 5α-reductase, Δ7-sterols can effectively reduce the concentration of DHT in prostate tissue, thereby mitigating its proliferative effects.

Androgen Receptor Antagonism

The androgen receptor is a nuclear receptor that, upon binding to androgens like DHT, translocates to the nucleus and activates the transcription of genes involved in cell growth and proliferation. Δ7-sterols have been shown to competitively bind to the androgen receptor, thereby preventing DHT from binding and activating it. This antagonistic action blocks the downstream signaling cascade that leads to prostate cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

5α-Reductase Inhibition Assay

-

Objective: To determine the inhibitory effect of a test compound on the activity of 5α-reductase isoforms.

-

Enzyme Source: Microsomes isolated from rat liver, which are a rich source of 5α-reductase.

-

Substrate: Radioactively labeled testosterone ([³H]-testosterone) is used as the substrate.

-

Incubation: The enzyme, substrate, and test compound (at various concentrations) are incubated in a suitable buffer. The pH of the buffer can be adjusted to selectively assay for different isoforms (e.g., pH 5.5 for 5α-R2 and pH 7.0 for 5α-R1).

-

Extraction: After incubation, the reaction is stopped, and the steroids (testosterone and its metabolite, DHT) are extracted using an organic solvent.

-

Quantification: The extracted steroids are separated using High-Performance Liquid Chromatography (HPLC), and the amount of radioactively labeled DHT produced is quantified using a radioactivity detector.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Androgen Receptor Competitive Binding Assay

-

Objective: To assess the ability of a test compound to compete with a known ligand for binding to the androgen receptor.

-

Receptor Source: Cytosol prepared from rat prostate tissue, which is rich in androgen receptors.

-

Radioligand: A radioactively labeled synthetic androgen, such as [³H]-R1881 (methyltrienolone), is used as the high-affinity ligand.

-

Incubation: The receptor preparation, radioligand, and test compound (at various concentrations) are incubated together to allow for competitive binding.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is often achieved by adsorption of the free ligand to charcoal-dextran followed by centrifugation.

-

Quantification: The amount of radioactivity in the supernatant (which contains the receptor-bound ligand) is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The percentage of inhibition of specific binding by the test compound is then determined, and the IC50 value is calculated.

Future Directions and Conclusion

The existing data strongly suggest that this compound and other Δ7-sterols hold significant promise as therapeutic agents for prostate-related conditions. Their dual mechanism of action, involving both the inhibition of a key enzyme in androgen synthesis and the direct antagonism of the androgen receptor, makes them compelling candidates for further investigation.

Key areas for future research include:

-

Determination of the specific IC50 values of purified this compound for cytotoxicity and anti-proliferative activity in various prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

-

Elucidation of the specific signaling pathways modulated by this compound downstream of androgen receptor inhibition. This could involve investigating its effects on key cell cycle regulators and apoptotic pathways.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of BPH and prostate cancer.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 7,22,25-Stigmastatrienol from Pumpkin Seeds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of 7,22,25-Stigmastatrienol, a bioactive phytosterol found in pumpkin seeds (Cucurbita pepo), intended for research, and drug development applications. The following sections outline various extraction techniques, present comparative data, and provide step-by-step experimental protocols.

Introduction

This compound is a specific Δ7-sterol present in pumpkin seeds, which, along with other phytosterols, contributes to the potential health benefits of pumpkin seed oil[1][2]. These benefits are reported to include cholesterol reduction, antioxidant effects, and cancer prevention[3]. The extraction of these compounds is a critical first step in their study and potential therapeutic application. This document details several methods for their extraction and subsequent analysis.

Comparative Extraction Data

The efficiency of phytosterol extraction from pumpkin seeds is highly dependent on the methodology employed. The following table summarizes quantitative data from comparative studies on different extraction techniques.

| Extraction Method | Oil Yield (%) | Total Phytosterol Content (mg/100mL of oil) | Reference |

| Solvent (Hexane) Extraction (SE) | 90.07 ± 0.17 | 1657.6 ± 82.9 | [3][4] |

| Ultrasound-Assisted Extraction (UAE) | 95.46 ± 0.06 | 2017.5 ± 100.1 | [3][4][5] |

| Enzyme (Alcalase)-Assisted Extraction (EAE) | 89.65 ± 0.11 | 1992.7 ± 99.5 | [3][4] |

| Enzyme-Ultrasound-Assisted Extraction (E_UAE) | 91.87 ± 0.03 | 2327.7 ± 110.4 | [3][4] |

| Supercritical CO2 Extraction | 36.17 | 294 mg/100g oil | [4] |

| Soxhlet Extraction (Hexane) | Lower than UAE | 1657.6 | [5] |

Note: The data primarily reflects total phytosterol content, as the specific yield of this compound is often not reported individually in broad extraction studies. The concentration of this compound can range from 34.10 mg/kg to 72.84 mg/kg in different pumpkin varieties[1].

Experimental Protocols

Sample Preparation

Prior to extraction, pumpkin seeds must be appropriately prepared to maximize the surface area for solvent interaction.

-

Materials:

-

Pumpkin seeds (Cucurbita pepo)

-

Grinder or mill

-

Sieve (0.25 mm)

-

Drying oven

-

-

Protocol:

-

Dry the pumpkin seeds to a consistent moisture content (e.g., storage humidity of ~3-5%).

-

Grind the dried seeds into a fine powder using a grinder or mill.

-

Sieve the powder to achieve a uniform particle size (e.g., 0.25 mm)[6][7].

-

Store the resulting powder in a cool, dry, and dark place until extraction.

-

Extraction Methodologies

A classic method for solid-liquid extraction.

-

Materials:

-

Soxhlet extraction apparatus

-

Heating mantle

-